molecular formula C20H24O2 B2618769 Methyl 2-(4'-pentyl[1,1'-biphenyl]-4-yl)acetate CAS No. 477856-65-8

Methyl 2-(4'-pentyl[1,1'-biphenyl]-4-yl)acetate

Cat. No.: B2618769
CAS No.: 477856-65-8
M. Wt: 296.41
InChI Key: CEBIIYXRIQMIBJ-UHFFFAOYSA-N
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Description

Methyl 2-(4’-pentyl[1,1’-biphenyl]-4-yl)acetate is an organic compound belonging to the ester family Esters are known for their pleasant fragrances and are commonly found in essential oils and pheromones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(4’-pentyl[1,1’-biphenyl]-4-yl)acetate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction can be represented as follows:

4’-pentyl[1,1’-biphenyl]-4-ylacetic acid+methanolH2SO4methyl 2-(4’-pentyl[1,1’-biphenyl]-4-yl)acetate+H2O\text{4'-pentyl[1,1'-biphenyl]-4-yl} \text{acetic acid} + \text{methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{methyl 2-(4'-pentyl[1,1'-biphenyl]-4-yl)acetate} + \text{H}_2\text{O} 4’-pentyl[1,1’-biphenyl]-4-ylacetic acid+methanolH2​SO4​​methyl 2-(4’-pentyl[1,1’-biphenyl]-4-yl)acetate+H2​O

Industrial production methods may involve continuous flow reactors to optimize yield and purity. The reaction conditions typically include a temperature range of 60-80°C and a reaction time of several hours.

Chemical Reactions Analysis

Types of Reactions

    Hydrolysis: Methyl 2-(4’-pentyl[1,1’-biphenyl]-4-yl)acetate can undergo hydrolysis in the presence of an acid or base to yield the corresponding carboxylic acid and methanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Transesterification: This compound can participate in transesterification reactions with other alcohols to form different esters.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Transesterification: Catalysts such as sodium methoxide (NaOCH3) or sulfuric acid (H2SO4).

Major Products

    Hydrolysis: 4’-pentyl[1,1’-biphenyl]-4-ylacetic acid and methanol.

    Reduction: 4’-pentyl[1,1’-biphenyl]-4-ylmethanol.

    Transesterification: Various esters depending on the alcohol used.

Scientific Research Applications

Methyl 2-(4’-pentyl[1,1’-biphenyl]-4-yl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a model compound for studying esterification and hydrolysis reactions.

    Biology: Investigated for its potential role in biological systems, including its interaction with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of fragrances, flavors, and as a plasticizer in polymer chemistry.

Mechanism of Action

The mechanism of action of methyl 2-(4’-pentyl[1,1’-biphenyl]-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester functional group can undergo hydrolysis, releasing the active carboxylic acid, which may interact with biological pathways. The biphenyl structure allows for hydrophobic interactions with lipid membranes, potentially influencing membrane fluidity and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(4’-pentyl[1,1’-biphenyl]-4-yl)acetate: Similar structure but with an ethyl ester group.

    Methyl 2-(4’-hexyl[1,1’-biphenyl]-4-yl)acetate: Similar structure but with a hexyl group instead of a pentyl group.

    Methyl 2-(4’-pentylphenyl)acetate: Similar structure but with a single phenyl ring.

Uniqueness

Methyl 2-(4’-pentyl[1,1’-biphenyl]-4-yl)acetate is unique due to its biphenyl structure combined with a pentyl group and an acetate ester. This combination imparts distinct physicochemical properties, such as solubility and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

methyl 2-[4-(4-pentylphenyl)phenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O2/c1-3-4-5-6-16-7-11-18(12-8-16)19-13-9-17(10-14-19)15-20(21)22-2/h7-14H,3-6,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEBIIYXRIQMIBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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